molecular formula C13H18N2OS B241080 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole

2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole

Cat. No. B241080
M. Wt: 250.36 g/mol
InChI Key: QLOXDEUNZSPPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole, also known as MPDTI, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPDTI is a type of imidazole compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole is not fully understood, but studies suggest that it may act through various pathways, including the inhibition of angiotensin-converting enzyme (ACE), the activation of peroxisome proliferator-activated receptor (PPAR), and the inhibition of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects, including the reduction of blood pressure, the improvement of glucose tolerance, and the reduction of inflammation. 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to have potential neuroprotective effects, with studies suggesting that it may protect against oxidative stress and neuronal damage.

Advantages and Limitations for Lab Experiments

2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has several advantages for lab experiments, including its low toxicity and high stability. However, its limited solubility in water and other solvents may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole, including further investigation of its therapeutic potential as an antihypertensive, antidiabetic, and anti-inflammatory agent. Additionally, studies may focus on the potential anticancer properties of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole and its mechanism of action in cancer cells. Further research may also investigate the potential neuroprotective effects of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole and its use in the treatment of neurological disorders.

Synthesis Methods

2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole can be synthesized through various methods, including the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of a base, followed by the reaction of the resulting product with imidazole. Another method involves the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of sodium hydride, followed by the reaction with imidazole.

Scientific Research Applications

2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has been studied extensively for its potential therapeutic applications, including its use as an antihypertensive, antidiabetic, and anti-inflammatory agent. 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to have potential anticancer properties, with studies suggesting that it may inhibit the growth of cancer cells.

properties

Product Name

2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H18N2OS/c1-11-3-5-12(6-4-11)16-9-2-10-17-13-14-7-8-15-13/h3-6H,2,7-10H2,1H3,(H,14,15)

InChI Key

QLOXDEUNZSPPGN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCCSC2=NCCN2

Canonical SMILES

CC1=CC=C(C=C1)OCCCSC2=NCCN2

Origin of Product

United States

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